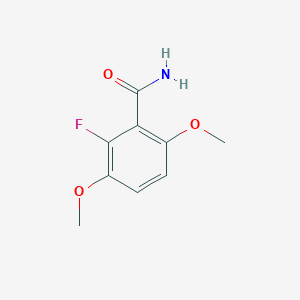![molecular formula C42H66N10O16S2 B13839316 [Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
[Asp371] Tyrosinase(369-377),human
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Asp371] Tyrosinase(369-377), human is a peptide derived from the enzyme tyrosinase. This peptide is a HLA-A2.1-restricted epitope, meaning it binds specifically to the HLA-A2.1 molecule, a type of human leukocyte antigen. It has been used in the development of tumor-targeted vaccines due to its ability to induce an immune response .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Asp371] Tyrosinase(369-377), human typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure its purity and identity .
化学反応の分析
Types of Reactions
[Asp371] Tyrosinase(369-377), human can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methionine residues in the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs of the peptide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products of these reactions are typically modified versions of the original peptide, which can be used to study the structure-activity relationships or to develop new therapeutic agents .
科学的研究の応用
[Asp371] Tyrosinase(369-377), human has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in antigen presentation and immune response.
Medicine: Utilized in the development of cancer vaccines and immunotherapies.
Industry: Employed in the production of research reagents and diagnostic tools .
作用機序
The mechanism of action of [Asp371] Tyrosinase(369-377), human involves its binding to the HLA-A2.1 molecule on the surface of antigen-presenting cells. This complex is then recognized by cytotoxic T lymphocytes (CTLs), which can induce an immune response against cells expressing the tyrosinase antigen. This mechanism is particularly relevant in the context of cancer immunotherapy, where the goal is to target and destroy tumor cells .
類似化合物との比較
Similar Compounds
[Asp371] Tyrosinase(369-377), mouse: A similar peptide derived from mouse tyrosinase.
[Asp371] Tyrosinase(369-377), bovine: A peptide derived from bovine tyrosinase.
[Asp371] Tyrosinase(369-377), synthetic analogs: Modified versions of the human peptide with substitutions at specific amino acid positions
Uniqueness
[Asp371] Tyrosinase(369-377), human is unique due to its specific binding to the HLA-A2.1 molecule and its use in human cancer immunotherapy. Its ability to induce a targeted immune response makes it a valuable tool in both research and clinical applications .
特性
分子式 |
C42H66N10O16S2 |
|---|---|
分子量 |
1031.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C42H66N10O16S2/c1-20(2)33(42(67)68)52-39(64)25(10-11-30(44)56)47-40(65)29(19-53)50-38(63)27(13-15-70-5)48-41(66)34(21(3)54)51-31(57)18-45-36(61)28(17-32(58)59)49-37(62)26(12-14-69-4)46-35(60)24(43)16-22-6-8-23(55)9-7-22/h6-9,20-21,24-29,33-34,53-55H,10-19,43H2,1-5H3,(H2,44,56)(H,45,61)(H,46,60)(H,47,65)(H,48,66)(H,49,62)(H,50,63)(H,51,57)(H,52,64)(H,58,59)(H,67,68)/t21-,24+,25+,26+,27+,28+,29+,33+,34+/m1/s1 |
InChIキー |
MFDQNJLLKIATDB-ZSGRDTBASA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)





![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)

